molecular formula C11H13NO2 B14123994 Pyrrolidin-1-yl benzoate

Pyrrolidin-1-yl benzoate

Cat. No.: B14123994
M. Wt: 191.23 g/mol
InChI Key: RAUHJDNJJQYPED-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl benzoate is a chemical compound that features a pyrrolidine ring attached to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl benzoate typically involves the reaction of pyrrolidine with benzoic acid or its derivatives. One common method is the esterification of benzoic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoate group to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Pyrrolidin-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidin-1-yl benzoate can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many derivatives.

    Benzoic Acid: A common aromatic carboxylic acid used in the synthesis of various esters and other derivatives.

    Pyrrolidin-1-yl benzonitrile: A derivative with a nitrile group, which has different chemical and biological properties compared to the benzoate ester.

Uniqueness: this compound is unique due to its combination of the pyrrolidine ring and benzoate group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

pyrrolidin-1-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(10-6-2-1-3-7-10)14-12-8-4-5-9-12/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUHJDNJJQYPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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